cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe]
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Overview
Description
Heterophyllin B is a small molecule cyclic peptide compound with significant pharmacological activitiesThis compound has been recognized for its various biological activities, including anti-inflammatory, antibacterial, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heterophyllin B is biosynthesized in Pseudostellaria heterophylla. The biosynthesis involves the precursor gene prePhHB, which encodes the precursor peptide. This precursor peptide undergoes enzymatic cyclization to form the cyclic peptide heterophyllin B . In vitro systems have been developed to study the biosynthesis of heterophyllin B, where cultured shoots of Pseudostellaria heterophylla produce the compound consistently under laboratory conditions .
Industrial Production Methods: Industrial production of heterophyllin B is primarily focused on optimizing the biosynthesis in Pseudostellaria heterophylla. Treatment with phytohormones like methyl jasmonate has been shown to enhance the production of heterophyllin B in the tuberous roots of the plant .
Chemical Reactions Analysis
Types of Reactions: Heterophyllin B undergoes various chemical reactions, including enzymatic cyclization and hydrolysis. The enzymatic cyclization of the linear peptide precursor to form heterophyllin B is a key reaction in its biosynthesis .
Common Reagents and Conditions: The enzymatic cyclization is catalyzed by crude enzymes isolated from Pseudostellaria heterophylla. The reaction conditions typically involve the incubation of the linear peptide precursor with total cell-free extracts of the cultured shoots .
Major Products: The major product formed from the enzymatic cyclization of the linear peptide precursor is heterophyllin B. Hydrolysis of the linear peptide precursor can also occur, leading to the formation of the hydrolyzed product .
Scientific Research Applications
Heterophyllin B has been extensively studied for its pharmacological activities. It has demonstrated effectiveness in anti-inflammatory, antibacterial, and anti-HIV applications . Additionally, heterophyllin B has shown potential in improving memory and promoting neurite regeneration in Alzheimer’s disease models . Its diverse biological activities make it valuable in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
Heterophyllin B is part of a larger group of cyclic peptides found in various plants, animals, fungi, and bacteria. Similar compounds include other cyclic peptides like cyclotides, which also exhibit diverse biological activities such as anticancer, antibacterial, antifungal, and anti-malarial effects . Heterophyllin B is unique due to its specific production in Pseudostellaria heterophylla and its distinct pharmacological profile .
Comparison with Similar Compounds
- Cyclotides
- Caryophyllaceae-type cyclic peptides
- Other plant-derived cyclic peptides
Properties
Molecular Formula |
C40H58N8O8 |
---|---|
Molecular Weight |
778.9 g/mol |
IUPAC Name |
24-benzyl-27-butan-2-yl-15-(2-methylpropyl)-1,7,13,16,19,22,25,28-octazatetracyclo[28.3.0.03,7.09,13]tritriacontane-2,8,14,17,20,23,26,29-octone |
InChI |
InChI=1S/C40H58N8O8/c1-5-25(4)34-37(53)44-27(21-26-12-7-6-8-13-26)35(51)42-22-32(49)41-23-33(50)43-28(20-24(2)3)38(54)47-18-10-15-30(47)40(56)48-19-11-16-31(48)39(55)46-17-9-14-29(46)36(52)45-34/h6-8,12-13,24-25,27-31,34H,5,9-11,14-23H2,1-4H3,(H,41,49)(H,42,51)(H,43,50)(H,44,53)(H,45,52) |
InChI Key |
KYAVLJJQNUHRMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)CC(C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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